5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a 2,4,6-trimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent. One common method is the use of the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions generally include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted pyrazine carboxamides.
Scientific Research Applications
5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its potential antitubercular activity, it may act similarly to pyrazinamide by interfering with fatty acid synthesis in Mycobacterium tuberculosis . The compound is believed to be activated to its active form within the bacterial cells, where it inhibits the synthesis of essential fatty acids, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a similar pyrazine carboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine carboxamide derivative with antibacterial activity.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Known for its antibacterial and alkaline phosphatase inhibitor activities.
Uniqueness
5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide is unique due to the presence of the 2,4,6-trimethylphenyl group, which may confer distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to other pyrazine carboxamide derivatives.
Properties
IUPAC Name |
5-methyl-N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-10(2)14(11(3)6-9)18-15(19)13-8-16-12(4)7-17-13/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSNUHRDNDVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NC=C(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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